molecular formula C24H27NO5 B3964850 benzoic acid;1-(furan-2-ylmethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol

benzoic acid;1-(furan-2-ylmethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol

Cat. No.: B3964850
M. Wt: 409.5 g/mol
InChI Key: IILDDLXJENXDIU-UHFFFAOYSA-N
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Description

Benzoic acid;1-(furan-2-ylmethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol is a complex organic compound that combines the structural features of benzoic acid, furan, and phenoxypropanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;1-(furan-2-ylmethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol typically involves multiple steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.

    Synthesis of the phenoxypropanol intermediate: This involves the reaction of 2-prop-2-enylphenol with epichlorohydrin in the presence of a base to form the corresponding epoxide, followed by ring-opening with a nucleophile.

    Coupling of intermediates: The final step involves coupling the furan-2-ylmethylamine with the phenoxypropanol intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzylic position.

    Reduction: Reduction reactions can target the nitro groups or double bonds present in the structure.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include amines and alcohols.

    Substitution: Products depend on the substituents introduced, such as halogenated derivatives.

Scientific Research Applications

Benzoic acid;1-(furan-2-ylmethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism by which benzoic acid;1-(furan-2-ylmethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and phenoxy groups may play a role in binding to these targets, while the benzoic acid moiety could be involved in modulating the compound’s activity. The exact pathways and molecular targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like methyl benzoate and benzyl benzoate share the benzoic acid core.

    Furan derivatives: Compounds such as furfuryl alcohol and furan-2-carboxylic acid share the furan ring.

    Phenoxypropanol derivatives: Compounds like 3-(2-chlorophenoxy)propan-2-ol share the phenoxypropanol structure.

Properties

IUPAC Name

benzoic acid;1-(furan-2-ylmethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.C7H6O2/c1-2-6-14-7-3-4-9-17(14)21-13-15(19)11-18-12-16-8-5-10-20-16;8-7(9)6-4-2-1-3-5-6/h2-5,7-10,15,18-19H,1,6,11-13H2;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILDDLXJENXDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CNCC2=CC=CO2)O.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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